3-BOC-D-2,3-Diaminopropionic acid methyl ester HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

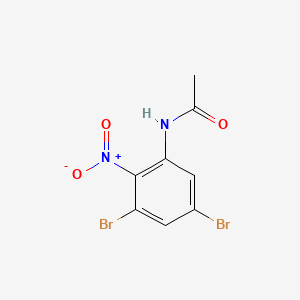

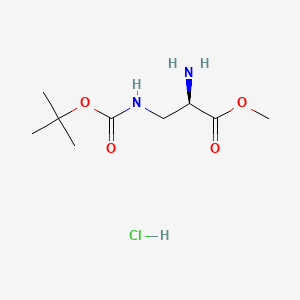

“3-BOC-D-2,3-Diaminopropionic acid methyl ester HCl” is also known as “®-methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride” or “®-2-amino-3-tert-butoxycarbonylamino-propionic acid methyl ester hydrochloride”. It has a molecular formula of C9H19ClN2O4 and an exact mass of 254.103 .

Synthesis Analysis

This compound is a monoprotected derivative of DAP and is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . It can be prepared by treating 2,3-dibromopropionic acid with ammonia .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H19ClN2O4 . It has a Polar Surface Area (PSA) of 90.65 and an XLogP3 of 1.9046 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 254.71 . It is also known to have a Polar Surface Area (PSA) of 90.65 and an XLogP3 of 1.9046 .Applications De Recherche Scientifique

Biosynthesis of Non-Proteinogenic Amino Acids

“3-BOC-D-2,3-Diaminopropionic acid methyl ester HCl” is a derivative of 2,3-Diaminopropionic acid (2,3-diaminopropionate, Dpr), which is a non-proteinogenic amino acid . This compound is found in certain secondary metabolites, including zwittermicin A and tuberactinomycin . It is formed by the pyridoxal phosphate (PLP) mediated amination of serine .

Pharmaceutical Intermediate

This compound is used as a pharmaceutical intermediate . As an intermediate, it plays a crucial role in the synthesis of various pharmaceutical compounds.

Solution Phase Peptide Synthesis

DL-2,3-Diaminopropionic acid monohydrochloride, a related compound, is commonly used in solution phase peptide synthesis . Given the structural similarity, “3-BOC-D-2,3-Diaminopropionic acid methyl ester HCl” could potentially be used in similar applications.

Synthesis of Protected l-Dap Methyl Esters

The synthetic approach to protected l-Dap methyl esters uses appropriately masked 2,3-diaminopropanols, which are obtained via reductive amination of an aldehyde prepared from the commercial amino acid Nα -Fmoc- O - tert -butyl- d -serine . This suggests that “3-BOC-D-2,3-Diaminopropionic acid methyl ester HCl” could be used in the synthesis of protected l-Dap methyl esters.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is used as a derivative of amino acids for the synthesis of peptide chains . It’s also used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .

Mode of Action

As a derivative of amino acids, it likely interacts with its targets by being incorporated into peptide chains during their synthesis .

Biochemical Pathways

The compound is involved in the synthesis of peptide chains . It’s also used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . These inhibitors can affect various biochemical pathways, including those involved in bacterial cell wall synthesis (glucosamine synthase) and muscle contraction (myosin kinase).

Pharmacokinetics

As a derivative of amino acids, it’s likely to be well-absorbed and distributed throughout the body, metabolized by standard amino acid metabolic pathways, and excreted via the kidneys .

Result of Action

As a derivative of amino acids, it’s likely to be involved in protein synthesis and may affect cellular functions depending on the specific proteins it helps synthesize .

Action Environment

Like other amino acid derivatives, factors such as ph, temperature, and the presence of other molecules could potentially influence its stability and efficacy .

Propriétés

IUPAC Name |

methyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJLJNFNXINTHS-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

Methanone](/img/structure/B581994.png)